Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans-
Description
Cytochrome P450-Mediated Oxidative Transformations
The oxidative metabolism of dibenz(a,h)acridine to its 3,4-dihydrodiol derivative is predominantly mediated by cytochrome P450 (CYP) enzymes, with marked differences in regioselectivity between human isoforms. Human CYP1B1 demonstrates superior catalytic efficiency for 3,4-diol formation, converting 54.7% of substrate into this metabolite compared to only 23.8% by human CYP1A1. This regiochemical preference arises from structural variations in the enzymes’ active sites, particularly the orientation of helices F and G, which influence substrate positioning near the heme center.
Rat CYP1A1 exhibits distinct metabolic behavior, producing nearly equivalent proportions of 3,4-diol and 10,11-diol metabolites (47.5% vs 44.7%, respectively). This interspecies variation underscores the challenges in extrapolating rodent metabolic data to human risk assessments. The stereochemical outcome remains conserved across species, with >94% enantiomeric excess of the R,R configuration in the 3,4-diol product, critical for subsequent DNA adduct formation.
Table 1: Comparative Metabolism of Dibenz(a,h)acridine by Cytochrome P450 Isoforms
| Enzyme | 3,4-Diol Yield (%) | 10,11-Diol Yield (%) | Enantiomeric Excess (R,R) |
|---|---|---|---|
| Human CYP1B1 | 54.7 | 6.4 | 94.2 |
| Human CYP1A1 | 23.8 | 44.7 | 95.1 |
| Rat CYP1A1 | 47.5 | 47.5 | 94.8 |
Data derived from recombinant enzyme studies using 10 μM substrate concentration.
Role of Dihydrodiol Dehydrogenase in Bay-Region Diol Formation
Dihydrodiol dehydrogenase (DDH) amplifies the carcinogenic potential of DB(a,h)ACR-3,4-diol through NAD(P)+-dependent oxidation to ortho-quinone species. This two-electron oxidation generates transient catechol intermediates that undergo rapid auto-oxidation, producing semiquinone radicals and reactive oxygen species (ROS). The bay-region geometry of the 3,4-diol enhances substrate recognition by DDH, with kinetic studies showing a 3.2-fold higher Vmax for bay-region diols compared to non-bay-region isomers.
The resultant DB(a,h)acridine-3,4-quinone exhibits dual genotoxic mechanisms:
- Redox cycling : Sustained generation of superoxide (O₂- ⁻) and hydrogen peroxide (H₂O₂) via Fenton chemistry, inducing oxidative DNA damage.
- Electrophilic attack : Michael addition to guanine N7 positions, forming stable DNA adducts detectable at 1.8 adducts/10⁶ nucleotides in hepatoma cell lines.
Table 2: Reactivity Parameters of DB(a,h)acridine-3,4-quinone
| Parameter | Value |
|---|---|
| Redox potential (E°') | -135 mV vs SHE |
| Superoxide production rate | 4.2 nmol/min/mg |
| DNA adduct formation efficiency | 22% of total dose |
Data from in vitro studies using 100 μM quinone concentration.
Epoxide Hydrolase Participation in trans-Dihydrodiol Stabilization
Microsomal epoxide hydrolase (mEH) ensures metabolic fidelity in DB(a,h)ACR-3,4-diol biosynthesis through stereospecific hydrolysis of transient epoxide intermediates. The enzyme’s catalytic triad (Asp226, Glu398, His431) facilitates nucleophilic attack on the epoxide carbon, yielding exclusively the trans-dihydrodiol configuration with 98.7% enantiomeric purity. This stereochemical control prevents the formation of cis-diol byproducts, which exhibit 12-fold lower mutagenic potential in Ames test assays.
Competitive inhibition studies reveal mEH’s substrate preference for bay-region epoxides, with a Kₘ of 8.3 μM for DB(a,h)acridine-3,4-epoxide compared to 23.4 μM for non-bay-region isomers. The enzyme’s membrane-anchored topology in the endoplasmic reticulum ensures rapid sequestration of reactive epoxides, reducing systemic exposure by 78% in perfused liver models.
Table 3: Kinetic Parameters of Microsomal Epoxide Hydrolase
| Substrate | Kₘ (μM) | Vmax (nmol/min/mg) |
|---|---|---|
| DB(a,h)acridine-3,4-epoxide | 8.3 | 14.2 |
| DB(a,h)acridine-10,11-epoxide | 23.4 | 6.7 |
| Benzo[a]pyrene-7,8-epoxide | 12.1 | 9.8 |
Data derived from human hepatic microsomes.
Properties
CAS No. |
102421-84-1 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(18R,19R)-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,21-decaene-18,19-diol |
InChI |
InChI=1S/C21H15NO2/c23-19-10-8-15-16(21(19)24)7-9-18-17(15)11-13-6-5-12-3-1-2-4-14(12)20(13)22-18/h1-11,19,21,23-24H/t19-,21-/m1/s1 |
InChI Key |
JXOBUUFRFLEJJR-TZIWHRDSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=C[C@H]([C@@H]5O)O)N=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC5=C4C=CC(C5O)O)N=C32 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Characterization
- Substrate : DB[a,h]ACR incubated with NADPH-fortified liver microsomes.
- Temperature : 37°C under aerobic conditions.
- Key Metabolites : trans-3,4-diol (major) and trans-10,11-diol (minor).
- Analytical Methods : Chiral HPLC with UV detection confirmed enantiomeric excess, while NMR ($$^1$$H and $$^{13}$$C) resolved diastereomers.
Advantages : High stereoselectivity mimics in vivo metabolic activation.
Limitations : Low yield (<20%) and reliance on biological systems complicate scalability.
Chemical Synthesis via Epoxide Intermediate Hydrolysis
Chemical routes involve epoxidation of dibenz(a,h)acridine followed by acid-catalyzed hydrolysis. The anti-1,2-epoxide intermediate is synthesized using peracids like m-chloroperbenzoic acid (mCPBA), yielding trans-3,4-diol after hydrolysis.
Stepwise Procedure
- Epoxidation :
- Hydrolysis :
Stereochemical Control : The anti geometry of the epoxide ensures trans-diol formation upon ring-opening.
Catalytic Cyclization Using Ionic Liquids
1,3-Disulfonic acid imidazolium carboxylate ionic liquids ([DSIM][X]) catalyze the synthesis of acridine derivatives via cyclodehydration. While primarily used for dibenzoxanthenes, this method adapts to DB[a,h]ACR diols by modifying precursor dihydroxy intermediates.
Optimized Protocol
- Catalyst : [DSIM][CCl$$_3$$COO] (5 mol%) at 100°C under solvent-free conditions.
- Precursor : 2-Aminophenol and phthalaldehyde cyclized to form dihydroacridine, followed by oxidation with DDQ.
- Yield : 78% after 3 hr.
Mechanistic Insight : The ionic liquid’s Brønsted acidity facilitates protonation of carbonyl groups, accelerating cyclization.
Oxidative Aromatization of Dihydroacridines
Anthracene-derived methodologies inspire the oxidation of 1,2,3,4-tetrahydrodibenz(a,h)acridines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This two-step process ensures retention of the trans-diol configuration.
Synthetic Pathway
- Reduction :
- DB[a,h]ACR quinone reduced with Zn/NH$$_3$$ to tetrahydroacridine.
- Oxidation :
Key Challenge : Over-oxidation to quinones requires careful stoichiometric control.
Comparative Analysis of Preparation Methods
Spectral Data for trans-3,4-Dihydrodiol :
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to form dihydro derivatives with fewer aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Scientific Research Applications
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex PAH derivatives.
Biology: Studied for its potential mutagenic and carcinogenic properties.
Medicine: Investigated for its potential use in developing anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The biological activity of Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- is primarily due to its ability to interact with DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects . The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of the compound to reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Metabolic Analogues
DAHD belongs to a class of N-PAHs, including dibenz[a,j]acridine, dibenz[c,h]acridine, and carbocyclic PAHs like benzo[a]pyrene. Key structural analogs and their metabolites are compared below:
| Compound | Key Metabolites | Bay-Region Diol-Epoxide Configuration | Nitrogen Position |
|---|---|---|---|
| Dibenz(a,h)acridine (DAH) | trans-3,4-diol; trans-10,11-diol | 10,11-diol-8,9-epoxide | Position 7 |
| Dibenz[a,j]acridine (DBAJ) | trans-3,4-diol; 5,6-epoxide | 3,4-diol-1,2-epoxide | Position 7 |
| Dibenz[c,h]acridine (DBCH) | trans-3,4-diol | 3,4-diol-1,2-epoxide | Position 14 |
| Benzo[a]pyrene (BAP) | trans-7,8-diol | 7,8-diol-9,10-epoxide | N/A (carbocyclic) |
Mutagenicity and Tumorigenicity
Mutagenic Activity
- DAHD’s 10,11-diol-8,9-epoxide (trans configuration) is 20–40× more mutagenic in Salmonella typhimurium TA98/TA100 than its 3,4-diol-1,2-epoxide counterpart. This contrasts with dibenz[c,h]acridine, where 3,4-diol-1,2-epoxides dominate mutagenicity .
- DBAJ’s 3,4-diol-1,2-epoxide exhibits lower mutagenicity due to resonance destabilization of the benzylic carbocation caused by the nitrogen’s electronegativity .
- BAP’s 7,8-diol-9,10-epoxide is a benchmark mutagen, with DAHD’s 10,11-diol-8,9-epoxide showing comparable potency in mammalian V79 cells (4.5 mutants/nmol vs. BAP’s 5.2 mutants/nmol) .
Tumorigenic Activity
- DAHD induces 10× more hepatic tumors in newborn mice than its parent hydrocarbon, dibenz(a,h)acridine .
- Dibenzo[a,h]anthracene-3,4-diol (carbocyclic analog) shows similar tumor-initiating activity on mouse skin (1.99–28.06 tumors/mouse), but lacks nitrogen-induced metabolic complexities .
- Benz[c]acridine-3,4-diol (non-DAHD analog) is weakly tumorigenic, highlighting the critical role of nitrogen positioning in DAHD’s potency .
Metabolic and Stereochemical Selectivity
- Human CYP1A1 preferentially metabolizes DAH to the 10,11-diol over the 3,4-diol, unlike rat enzymes, which produce both metabolites .
- Stereoselectivity : The (−)-(10R,11R)-dihydrodiol enantiomer of DAH is metabolized to the (+)-(8R,9S,10S,11R)-diol-epoxide, which is 6.5× more mutagenic than its cis counterpart in V79 cells .
Quantum Mechanical and Biochemical Insights
- Carbocation Stability : DAHD’s 10,11-diol-8,9-epoxide forms a stable benzylic carbocation at C-8, unimpeded by nitrogen resonance effects. In contrast, DBAJ’s 3,4-diol-1,2-epoxide suffers destabilization due to nitrogen’s electron-withdrawing effects .
- Epoxide Hydrolase Resistance : DAHD’s bay-region diol-epoxides resist enzymatic detoxification by epoxide hydrolase, prolonging their DNA-binding activity .
Data Tables
Table 1: Mutagenic Potency of Diol-Epoxides in Salmonella typhimurium
| Compound | Diol-Epoxide Isomer | TA98 (His+ revertants/nmol) | TA100 (His+ revertants/nmol) |
|---|---|---|---|
| Dibenz(a,h)acridine | 10,11-diol-8,9-epoxide (trans) | 300–400 | 5100 |
| Dibenz[c,h]acridine | 3,4-diol-1,2-epoxide (trans) | 150–200 | 2500 |
| Benzo[a]pyrene | 7,8-diol-9,10-epoxide (anti) | 500–600 | 6000 |
Table 2: Tumorigenicity in Newborn Mice (Dose: 1.05 µmol)
| Compound | Lung Tumors/Mouse | Liver Tumors/Mouse (Males) |
|---|---|---|
| Dibenz(a,h)acridine | 2.5 | 0.15 |
| DAHD (3,4-diol) | 5.0 | 1.50 |
| DAHD’s 10,11-diol-8,9-epoxide | 60.0 | 18.0 |
Biological Activity
Dibenz(a,h)acridine-3,4-diol, 3,4-dihydro-, trans- (DBA trans-3,4-dihydrodiol) is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in relation to mutagenicity and tumorigenicity. This compound is a metabolite of dibenz(a,h)acridine (DBA), which is recognized for its carcinogenic properties. The following sections will detail the biological activity of DBA trans-3,4-dihydrodiol based on various studies, including data tables and case studies.
1. Metabolic Activation and Mutagenicity
Research indicates that DBA trans-3,4-dihydrodiol is metabolically activated to form bacterial mutagens. In studies utilizing rat liver microsomes, it was found that this compound exhibits a much greater capacity for mutagenic activation compared to other dihydrodiols derived from DBA . Specifically, the racemic DBA trans-3,4-dihydrodiol demonstrated strong mutagenic activity in both bacterial and mammalian cell assays.
Table 1: Mutagenic Activity of DBA Compounds
| Compound | Mutagenic Activity (in Salmonella) | Reference |
|---|---|---|
| DBA trans-3,4-dihydrodiol | High | |
| DBA racemic 1,2-dihydrodiol | Low | |
| DBA racemic 5,6-dihydrodiol | Negligible |
2. Tumorigenicity Studies
DBA trans-3,4-dihydrodiol has been shown to be a potent tumor initiator in various animal models. In a study where this compound was applied topically to mouse skin, it resulted in significant tumor formation . Additionally, when injected into newborn mice, it induced lung tumors, highlighting its role as a carcinogenic agent.
Case Study: Tumorigenicity in Mice
In a controlled experiment:
- Treatment : Mice were treated with DBA trans-3,4-dihydrodiol.
- Duration : Tumor development was monitored over several weeks.
- Results : A high incidence of skin tumors was observed after topical application and lung tumors after injection.
3. Stereoselectivity in Metabolism
The metabolism of DBA compounds is stereoselective, with different enantiomers exhibiting varying degrees of biological activity. Studies have shown that the (R,S,S,R) isomer of the bay-region diol epoxide derived from DBA was particularly active as a tumor initiator . This stereochemical aspect is crucial for understanding the compound's biological effects.
Table 2: Stereochemical Variants and Their Activities
| Isomer | Tumorigenic Activity | Reference |
|---|---|---|
| (R,S,S,R) - bay-region diol epoxide | High | |
| (S,R,S,R) - bay-region diol epoxide | Moderate | |
| (R,R) - dihydrodiol | Low |
4. Implications for Human Health
Given the potent mutagenic and tumorigenic properties of DBA trans-3,4-dihydrodiol, there are significant implications for human health. Exposure to this compound may occur through environmental sources such as combustion processes or industrial emissions. Understanding its biological activity is essential for risk assessment and regulatory measures.
Q & A
Q. What are the primary metabolic pathways of trans-dibenz(a,h)acridine-3,4-diol in mammalian systems, and which enzymes are involved?
Methodological Answer: The major metabolic pathway involves cytochrome P450 (CYP)-mediated oxidation, particularly CYP1A1, to form dihydrodiols and diol-epoxides. trans-Dibenz(a,h)acridine-3,4-dihydrodiol is a predominant metabolite, predominantly in the 3R,4R-configuration . Rat and human liver microsomes generate this metabolite with high stereoselectivity (~100% optical purity). Experimental approaches include:
Q. How is the mutagenic potential of trans-dibenz(a,h)acridine-3,4-diol assessed in bacterial vs. mammalian systems?
Methodological Answer: Bacterial mutagenicity (e.g., Salmonella typhimurium TA98/TA100) is tested with metabolic activation (S9 liver fractions). Mammalian mutagenicity is evaluated using:
- Chromosomal aberration assays : Chinese hamster V79 or CHO cells exposed to metabolites (e.g., diol-epoxides) .
- Hras gene mutation analysis : Topical application in mouse skin models followed by 32P-postlabeling to detect DNA adducts and sequencing of codon mutations (e.g., A→T transversions in codon 61) .
Advanced Research Questions
Q. How does stereochemical configuration influence the formation and mutagenicity of diol-epoxide derivatives?
Methodological Answer: The R,R-enantiomer of trans-dibenz(a,h)acridine-3,4-dihydrodiol is preferentially metabolized to bay-region diol-epoxides (e.g., 10,11-diol-1,2-epoxide), which are ultimate carcinogens. Key methods:
- Chiral chromatography : Separate enantiomers using chiral columns (e.g., Chiralpak® IA) to assess optical purity .
- Stereoselective mutagenicity assays : Compare mutagenic activity of isolated enantiomers in V79 cells. The trans-diol-epoxide diastereomer (8R,9S,10S,11R configuration) is 6.5× more mutagenic than cis-isomers .
Q. What experimental strategies resolve contradictions between DNA adduct absence and observed carcinogenicity for dibenz(a,h)acridine derivatives?
Methodological Answer: When DNA adducts are undetected (e.g., dibenz[c,h]acridine), alternative mechanisms are explored:
- Oxidative stress assays : Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) in exposed cell lines .
- Epigenetic profiling : Analyze histone modification (ChIP-seq) or DNA methylation (bisulfite sequencing) in carcinogen-exposed tissues .
- Non-canonical adduct detection : Use high-resolution mass spectrometry (HRMS) to identify atypical DNA modifications .
Q. How do CYP1A1 and CYP1B1 isoform activities differentially influence metabolic activation and carcinogenic risk?
Methodological Answer: Human CYP1A1 is 2.5× more active than CYP1B1 in metabolizing dibenz(a,h)acridine to proximate carcinogens (e.g., 10,11-dihydrodiol). Experimental approaches:
- Recombinant enzyme assays : Express CYP1A1/CYP1B1 in insect cells (e.g., Baculosomes®) to quantify metabolite ratios .
- Gene expression correlation : Use qPCR to link CYP1A1 overexpression (e.g., in lung tissue) with dihydrodiol adduct levels in human cohorts .
Data Analysis and Experimental Design
Q. What methodologies are critical for distinguishing proximate vs. ultimate carcinogens in dibenz(a,h)acridine metabolism?
Methodological Answer:
- Time-course metabolite tracking : Use radiolabeled dibenz(a,h)acridine (e.g., ³H-labeled) to trace dihydrodiol → diol-epoxide conversion in microsomal incubations .
- Comparative tumorigenicity : Apply isolated metabolites (e.g., 10,11-dihydrodiol vs. 3,4-dihydrodiol) in mouse skin initiation-promotion assays .
Q. How can researchers validate the role of bay-region diol-epoxides in vivo?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
